molecular formula C19H19NO4 B1373919 Benzyloxycarbonylamino-indan-2-yl-acetic acid CAS No. 2097068-37-4

Benzyloxycarbonylamino-indan-2-yl-acetic acid

Cat. No.: B1373919
CAS No.: 2097068-37-4
M. Wt: 325.4 g/mol
InChI Key: IUOFFQYUMLJQPJ-UHFFFAOYSA-N
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Description

(R)-Benzyloxycarbonylamino-indan-2-yl-acetic acid (CAS: 554448-74-7, molecular formula: C₁₉H₁₉NO₄, molar mass: 325.36 g/mol) is a chiral carboxylic acid derivative featuring a benzyloxycarbonyl (Cbz) protecting group attached to an amino moiety, which is further linked to a 2,3-dihydro-1H-inden-2-yl (indan) ring. The indan scaffold provides conformational rigidity, while the Cbz group enhances stability during synthetic processes, particularly in peptide synthesis and medicinal chemistry applications . This compound is utilized as a key intermediate in the development of protease inhibitors and receptor-targeted molecules due to its structural hybridity, combining aromatic, alicyclic, and carboxylic acid functionalities .

Properties

IUPAC Name

2-(2,3-dihydro-1H-inden-2-yl)-2-(phenylmethoxycarbonylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c21-18(22)17(16-10-14-8-4-5-9-15(14)11-16)20-19(23)24-12-13-6-2-1-3-7-13/h1-9,16-17H,10-12H2,(H,20,23)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUOFFQYUMLJQPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=CC=CC=C21)C(C(=O)O)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyloxycarbonylamino-indan-2-yl-acetic acid typically involves the reaction of indan-2-yl-acetic acid with benzyloxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Benzyloxycarbonylamino-indan-2-yl-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyloxycarbonylamino-indan-2-yl-acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of benzyloxycarbonylamino-indan-2-yl-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, allowing the compound to selectively interact with its target. The indan-2-yl-acetic acid moiety may contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes critical structural, physicochemical, and functional differences between (R)-benzyloxycarbonylamino-indan-2-yl-acetic acid and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological/Physicochemical Properties
(R)-Benzyloxycarbonylamino-indan-2-yl-acetic acid C₁₉H₁₉NO₄ 325.36 Indan ring, Cbz-protected amino group, acetic acid moiety High rigidity due to indan; moderate solubility in polar solvents; used in protease inhibitor development .
Benzoylamino-phenyl-acetic acid C₁₅H₁₃NO₃ 255.27 Benzoyl group, phenyl ring, acetic acid Lower steric hindrance; higher solubility in organic solvents; applications in peptidomimetics .
2-{[(Benzyloxy)carbonyl]amino}-3-cyanopropanoic acid C₁₂H₁₂N₂O₄ 248.24 Cbz group, cyano (-CN) substituent, propanoic acid backbone Enhanced electrophilicity due to -CN; used in click chemistry and as a Michael acceptor .
2-([(Benzyloxy)Carbonyl]Amino)-2-Hydroxyacetic Acid C₁₀H₁₁NO₅ 225.20 Cbz group, hydroxyl (-OH) substituent, acetic acid Increased hydrophilicity; potential for hydrogen bonding; employed in glycosylation studies .
(S)-2-(((Benzyloxy)carbonyl)amino)-2-(3-nitrophenyl)acetic acid C₁₆H₁₄N₂O₆ 330.30 Cbz group, 3-nitrophenyl ring, acetic acid Electron-withdrawing nitro group enhances acidity (pKa ~3.5); used in pH-sensitive drug delivery .
Benzyloxycarbonylamino-acetic acid C₁₀H₁₁NO₄ 209.20 Simplest Cbz-amino-acetic acid derivative Baseline model for studying Cbz deprotection kinetics; limited biological activity .

Research Findings and Functional Insights

Structural Influence on Solubility and Reactivity

  • Indan vs. Phenyl Rings: The indan ring in the target compound reduces solubility in aqueous media compared to phenyl derivatives (e.g., benzoylamino-phenyl-acetic acid) but improves metabolic stability in vivo due to reduced oxidation susceptibility .
  • Electron-Withdrawing Groups : The nitro-substituted analog () exhibits a pKa ~3.5, making it more acidic than the parent compound (pKa ~4.2 for the indan derivative), which is advantageous for pH-triggered release mechanisms .
  • Cyanopropanoic Acid Derivative: The cyano group in facilitates nucleophilic additions, enabling its use in heterocycle synthesis and bioconjugation .

Biological Activity

Benzyloxycarbonylamino-indan-2-yl-acetic acid (BIA) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of BIA, examining its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structural components:

  • Indan-2-yl-acetic acid moiety : This part of the molecule is believed to contribute significantly to its biological interactions.
  • Benzyloxycarbonyl group : This protecting group enhances the compound's stability and facilitates selective interactions with biological targets.

The molecular formula for BIA is C19H19NO4C_{19}H_{19}NO_4, and it has been classified under various chemical databases, including PubChem .

The biological activity of BIA primarily involves its interaction with specific enzymes and receptors. The benzyloxycarbonyl group may serve as a protective element, allowing BIA to selectively bind to its targets. Studies suggest that BIA may inhibit certain enzymes or modulate receptor activity, which could lead to therapeutic effects in various disease models .

Biological Activities

Research has highlighted several key areas where BIA exhibits biological activity:

  • Enzyme Inhibition : BIA has been investigated for its potential to inhibit enzymes involved in metabolic pathways, which could have implications for drug development .
  • Antimicrobial Activity : Preliminary studies indicate that BIA may possess antimicrobial properties, although further research is needed to elucidate its efficacy against specific pathogens .
  • Antiplasmodial Effects : Similar compounds have shown promise in inhibiting malaria parasites, suggesting that BIA might also exhibit antiplasmodial activity. In vitro studies have demonstrated that derivatives of indan-2-yl-acetic acid can suppress parasitemia in malaria models .

Table 1: Summary of Biological Activities of this compound

Activity TypeObservationsReferences
Enzyme InhibitionPotential inhibition of key metabolic enzymes
AntimicrobialPreliminary evidence suggests antimicrobial properties
AntiplasmodialIn vitro studies indicate suppression of malaria parasites

Case Study: Antimalarial Activity

In a study focusing on related compounds, researchers evaluated the antiplasmodial activity of various derivatives, including those similar to BIA. The results demonstrated significant reductions in parasitemia in infected mice models when treated with these compounds at varying doses. For instance, certain derivatives achieved up to 100% suppression of parasitemia at doses as low as 50 mg/kg .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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